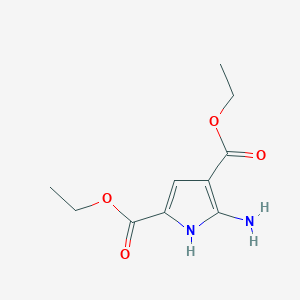

diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate

Vue d'ensemble

Description

Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate is a compound of interest due to its structural complexity and potential as a key intermediate in the synthesis of various substituted pyrrolines, pyrroles, and pyrrolidines. Its significance lies in the diverse substituents it can accommodate, making it a versatile precursor in organic synthesis.

Synthesis Analysis

The synthesis of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate and its derivatives involves innovative methodologies that enable the introduction of various alkyl, aryl, and heteroaryl groups. A notable method includes the iodide ion-induced ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters, yielding the desired products under mild conditions with excellent yields (Beilstein Journal of Organic Chemistry, 2011).

Molecular Structure Analysis

The molecular structure of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These studies provide detailed insights into the compound's configuration and the electronic and steric effects of substituents on its structure and reactivity.

Chemical Reactions and Properties

Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including acylation and oxidation. Acylation reactions of pyrrolidine-2,4-diones, for instance, allow for the synthesis of 3-acyltetramic acids, showcasing the compound's reactivity towards functionalization (Journal of The Chemical Society-perkin Transactions 1, 1990). Moreover, the compound's oxidation reactions reveal its susceptibility to oxidative conditions, leading to various oxidation products that further highlight the chemical versatility of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Selective Construction of Pyrrolopyrimidine Derivatives Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate is a versatile compound used in chemical synthesis, particularly in the construction of pyrrolo(3,2-d)pyrimidine derivatives. This process involves the reaction of diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate with aromatic isocyanates, followed by the addition of amines or phenols (He et al., 2014).

Novel Synthesis of Dihydro-Pyrrole Derivatives The compound also serves as a precursor for the novel synthesis of diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates. This method involves iodide ion-induced ring expansion of specific malonic acid diethyl esters under mild conditions (More et al., 2011).

Synthesis of 1-Substituted Pyrrole Derivatives Additionally, diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate is used in the synthesis of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates. This involves acid-catalyzed treatment with various aliphatic and aromatic primary amines (Škrlep et al., 2009).

Advanced Materials and Analysis

Electrochromic Polymer Applications A new compound derived from diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate has been utilized in copolymerization with 3,4-ethylenedioxythiophene for electrochromic applications. The resulting copolymer demonstrates a multicolor electrochromic property, significant for camouflage and full-color electrochromic device/display applications (Algi et al., 2013).

Computational Analysis for Structural Determination The compound has been subjected to DFT calculations to determine structural parameters like bond lengths, angles, and charge density, contributing to a deeper understanding of its chemical nature (Yahyaei et al., 2017).

Safety And Hazards

The compound is classified under the GHS07 pictogram, with a signal word of “Warning”. The hazard statements associated with it are H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

The action mechanisms of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate are not clearly recognized . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it. Therefore, the synthetic methods and biological activities of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propriétés

IUPAC Name |

diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-3-15-9(13)6-5-7(12-8(6)11)10(14)16-4-2/h5,12H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWDOWIBJZTOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611747 | |

| Record name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

CAS RN |

187724-98-7 | |

| Record name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)

![1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B62545.png)

![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)